molecular formula C8H18ClN B2558578 4,4-Dimethylazepane hydrochloride CAS No. 157943-16-3

4,4-Dimethylazepane hydrochloride

Cat. No. B2558578
CAS RN: 157943-16-3
M. Wt: 163.69
InChI Key: BTBSPFCBWNCQRH-UHFFFAOYSA-N
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Description

4,4-Dimethylazepane hydrochloride (DMAH) is a chemical compound that has gained importance in recent years due to its potential applications in various fields of research and industry. It has a CAS number of 157943-16-3 and a molecular weight of 163.69 .

Scientific Research Applications

Fuel Properties and Engine Performance Dimethyl ether (DME), a compound similar to 4,4-Dimethylazepane hydrochloride, has been identified as an attractive alternative fuel for compression ignition (CI) engines. Research highlights its favorable fuel properties, including low emissions of NOx, HC, and CO, and very low PM emissions due to its molecular structure. It also demonstrates superior atomization and vaporization characteristics compared to conventional diesel. However, its application in actual engine systems requires addressing technological challenges such as injector design, fuel feed pump modifications, and rigorous design of combustion system components (Park & Lee, 2014).

Low-Rank Coal Conversion Dimethyl ether (DME) is also recognized for its role in the cleaner conversion of low-rank coal. This process involves synthesizing synthetic gas (syngas) and transforming it into DME, presenting a greener route for coal processing. The transformation process includes indirect and direct routes, both requiring advanced catalysts with high water tolerance and stability against coke deposition. The research emphasizes the need for more studies on the effect of CO2 as a co-feed to syngas in DME synthesis and calls for a deeper exploration of technoeconomic aspects and optimum conditions for such processes (Masudi, Che Jusoh, & Muraza, 2020).

Combustion and Emissions Dimethyl carbonate (DMC), sharing structural similarities with this compound, is gaining attention as an alternative to diesel fuel or as an additive for conventional hydrocarbon fuels. Studies indicate that using pure DMC in CI engines or as an additive in diesel/gasoline can significantly decrease emissions. DMC's combustion process is unique, forming carbon dioxide before carbon monoxide, differing from other oxygenated fuels. However, concerns arise due to the potential formation of harmful substances like formaldehyde during the oxidation process. The current kinetic models for DMC require updates to reflect its decomposition routes and low-temperature oxidation more accurately (Abdalla & Liu, 2018).

Electrochemical CO2 Valorisation The electrochemical valorisation of captured CO2 into valuable compounds is an emerging field where ionic liquids, including structures akin to this compound, are gaining prominence. This approach involves using CO2 as a reactant to electrosynthesize value-added products, with dimethyl carbonate being a focal point of research. The use of ionic liquids has led to remarkable improvements in the CO2 electroreduction process, especially in its conversion to CO. The review underscores the significance of process design, including the nature of ionic liquid anions and cations, working conditions, electrocatalytic materials, electrode configurations, and cell design, to optimize the process and achieve significant results (Alvarez-Guerra et al., 2015).

Safety and Hazards

The safety data sheet for 4,4-Dimethylazepane hydrochloride was not available in the search results. Therefore, it’s important to handle this compound with care and use appropriate safety measures until more information is available .

Biochemical Analysis

Biochemical Properties

4,4-Dimethylazepane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with mitochondrial dehydrogenases, where it acts as a substrate and undergoes reduction. This interaction is crucial for the compound’s role in cellular respiration and energy production. Additionally, this compound has been shown to interact with chloride channels, influencing ion transport and cellular homeostasis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to enhance the activity of certain kinases, leading to altered phosphorylation states of target proteins. This modulation affects downstream signaling pathways, ultimately impacting cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to mitochondrial dehydrogenases, facilitating the reduction process and contributing to ATP production. Additionally, this compound acts as an inhibitor of certain enzymes, such as GTPases, which play a role in cytoskeletal dynamics and cellular motility. These interactions lead to changes in gene expression and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that this compound remains stable at room temperature for extended periods, but its activity decreases at higher temperatures. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular respiration and energy production. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as mitochondrial dehydrogenases and GTPases, influencing metabolic flux and metabolite levels. The compound’s role in cellular respiration is particularly noteworthy, as it contributes to ATP production and energy metabolism. Additionally, this compound affects the regulation of metabolic pathways through feedback inhibition and allosteric regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with chloride channels, facilitating its movement across cellular membranes. The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where it participates in cellular respiration and energy production. Additionally, it has been observed in the cytoplasm, where it interacts with cytoskeletal proteins and influences cellular motility. Targeting signals and post-translational modifications direct this compound to specific compartments, ensuring its proper localization and function .

properties

IUPAC Name

4,4-dimethylazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2)4-3-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBSPFCBWNCQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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